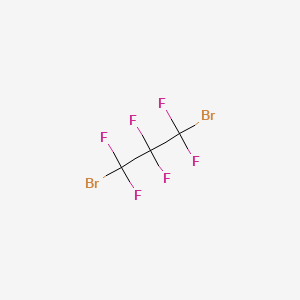

1,3-Dibromohexafluoropropane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3-Dibromohexafluoropropane is a useful research compound. Its molecular formula is C3Br2F6 and its molecular weight is 309.83 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Applications

1. Organic Synthesis

1,3-Dibromohexafluoropropane is utilized as a reagent in organic synthesis. Its halogenated structure allows it to participate in substitution reactions, leading to the formation of various halogenated compounds. For example, it can be debrominated to yield hexafluorocyclopropane through treatment with zinc dust in alcohol under reflux conditions .

2. Halogen Bonding Studies

The compound has been studied for its role in halogen bonding, a significant interaction in supramolecular chemistry. Research indicates that halogen bonds can influence molecular recognition processes and the stability of certain structures .

| Application | Description |

|---|---|

| Organic Synthesis | Acts as a precursor for various halogenated compounds |

| Halogen Bonding | Used to study molecular interactions and stability |

Biological Applications

1. Biochemical Assays

In biological research, this compound has been investigated for its potential as a labeling agent in biochemical assays. Its unique properties enable it to interact selectively with biomolecules, which can be useful for tracking and analyzing biological processes .

2. Pharmaceutical Research

The compound's structure makes it a candidate for developing new pharmaceuticals. Studies have shown that halogenated compounds can exhibit unique biological activities, including antimicrobial and anticancer properties. The exploration of brominated derivatives has led to promising results in drug development .

Medical Applications

1. Imaging Techniques

Due to its physical properties, this compound is being explored as a contrast agent in medical imaging. Its ability to enhance the visibility of certain tissues or structures under imaging modalities like MRI could improve diagnostic accuracy .

2. Therapeutic Potential

Research into the therapeutic properties of halogenated compounds indicates that they may possess unique mechanisms of action against various diseases. The exploration of this compound could lead to the discovery of new treatments or enhancements to existing therapies .

Industrial Applications

1. Specialty Chemicals Production

In industry, this compound is used in the production of specialty chemicals and materials with unique properties. Its high fluorine content imparts desirable characteristics such as chemical stability and low surface tension, making it suitable for applications in coatings and lubricants .

2. Heat Transfer Fluids

The compound has potential applications as a heat transfer fluid due to its thermal stability and low viscosity at various temperatures. This property makes it suitable for use in refrigeration systems and other industrial processes requiring efficient heat management .

Case Studies

Case Study 1: Organic Synthesis

A study demonstrated the successful debromination of this compound using zinc dust under reflux conditions, resulting in high yields of hexafluorocyclopropane. This reaction highlights the compound's utility as a precursor in synthesizing other fluorinated compounds.

Case Study 2: Biochemical Labeling

Research published in a peer-reviewed journal explored the use of this compound as a labeling agent in enzyme assays. The study found that the compound effectively tagged specific proteins without interfering with their function, showcasing its potential utility in biochemical research.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atoms in 1,3-dibromohexafluoropropane undergo nucleophilic substitution under controlled conditions. For example:

-

Reaction with hydroxide ions yields fluorinated alcohols through SN2 mechanisms. Kinetic studies suggest the reaction proceeds faster in polar aprotic solvents like DMF .

-

Aminolysis with primary amines produces fluorinated amine derivatives, though steric hindrance from fluorine atoms reduces reaction rates compared to non-fluorinated analogs .

Key Conditions :

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NaOH (1M) | DMF | 80°C | 62 |

| NH₃ (gaseous) | THF | 25°C | 48 |

Elimination Reactions

The compound undergoes β-elimination to form hexafluoropropylene (HFP), a critical intermediate in fluoropolymer synthesis:

-

Thermal elimination at 200–250°C generates HFP and bromine gas as byproducts. The reaction follows first-order kinetics with an activation energy of 135 kJ/mol .

-

Catalyzed elimination using Al₂O₃ or MgO improves HFP selectivity (>90%) by reducing side reactions .

Oxidation Reactions

Controlled oxidation with molecular oxygen produces hexafluoropropylene oxide (HFPO):

-

Liquid-phase oxidation at 160–170°C under 1.5–2.0 MPa oxygen pressure achieves an HFPO yield of 83% when using 1,2,2-trichloro-1,1,2-trifluoroethane (CFC-113) as a solvent .

-

At temperatures >170°C, HFPO decomposes into trifluoroacetic acid fluoride and carbonyl fluoride .

Optimized Parameters :

| Parameter | Optimal Value |

|---|---|

| Temperature | 160–170°C |

| Pressure (O₂) | 1.8 MPa |

| Solvent | CFC-113 |

| Reaction Time | 3 hours |

Addition Reactions

This compound reacts with olefins to form halogenated adducts:

-

With tetrafluoroethylene , a 1:1 adduct (1,3-diiodofluoropropane derivative) forms predominantly (58–86% yield) via a difluorocarbene intermediate .

-

Electrophilic olefins like trifluoroethylene undergo similar additions, with reaction rates modulated by fluorine’s electron-withdrawing effects .

Interaction with Metals

The compound participates in oxidative addition with transition metals:

-

Palladium(0) complexes form σ-bonded intermediates, enabling catalytic cycles in cross-coupling reactions .

-

Silver surfaces induce decomposition to difluorocarbene species, which exhibit nucleophilic behavior in subsequent reactions .

Stability and Byproduct Formation

Propiedades

Número CAS |

4259-29-4 |

|---|---|

Fórmula molecular |

C3Br2F6 |

Peso molecular |

309.83 g/mol |

Nombre IUPAC |

1,3-dibromo-1,1,2,2,3,3-hexafluoropropane |

InChI |

InChI=1S/C3Br2F6/c4-2(8,9)1(6,7)3(5,10)11 |

Clave InChI |

JUBPKZOWXSVBAO-UHFFFAOYSA-N |

SMILES |

C(C(F)(F)Br)(C(F)(F)Br)(F)F |

SMILES canónico |

C(C(F)(F)Br)(C(F)(F)Br)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.